molecular formula C14H22O3 B12543063 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol CAS No. 656835-21-1

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol

Cat. No.: B12543063
CAS No.: 656835-21-1
M. Wt: 238.32 g/mol
InChI Key: FMQKVTBSTPZJRL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR reveals distinct environments:

  • Hydroxyl proton : A broad singlet near δ 2.5–3.5 ppm, indicative of hydrogen bonding.
  • Ethenyl protons : Doublets of doublets between δ 4.8–5.5 ppm (J = 10–17 Hz), characteristic of trans-vicinal coupling.
  • Methyl groups : Singlets at δ 1.0–1.3 ppm for C3 and C8 methyls, with splitting patterns reflecting proximity to oxygen atoms.
  • Spiro ring protons : Multiplet clusters at δ 1.5–2.2 ppm, arising from axial-equatorial ring conformations.

Carbon-13 NMR identifies quaternary carbons (spiro junction at ~δ 45 ppm), oxygenated carbons (dioxolane/dioxane carbons at δ 70–90 ppm), and the ethenyl carbons (δ 115–125 ppm).

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy highlights functional groups:

  • Broad O-H stretch at 3200–3600 cm⁻¹.
  • C-O-C asymmetric stretches (dioxolane/dioxane) at 1100–1250 cm⁻¹.
  • C=C stretch (ethenyl) at 1640–1680 cm⁻¹.

Mass spectrometry (EI-MS) exhibits:

  • Molecular ion peak at m/z 238 (calculated for C₁₃H₂₂O₃).
  • Key fragments at m/z 220 (loss of H₂O), m/z 177 (cleavage of ethenyl group), and m/z 123 (dioxolane ring rupture).

Comparative Analysis with Related Spiro[5.5]undecane Derivatives

The structural uniqueness of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol becomes evident when contrasted with analogous derivatives:

Compound Name Molecular Formula Functional Groups Unique Features
3,3-Dimethyl-2,4-dioxaspiro[5.5]undec-8-ene C₁₂H₂₀O₂ Methyl, dioxolane/dioxane Lacks hydroxyl and ethenyl groups
3-(4-Methylpent-3-enyl)spiro[5.5]undec-3-en-11-one C₁₇H₂₆O Ketone, methylpentenyl Ketone replaces hydroxyl; larger substituent
11-Ethyl-2,4-dioxaspiro[5.5]undec-8-en-3-one C₁₃H₂₀O₃ Ethyl, ketone Ketone and ethyl alter polarity and reactivity

The presence of hydroxyl and ethenyl groups in the target compound enhances its polarity and potential for electrophilic addition reactions compared to non-hydroxylated or saturated analogs. Conversely, derivatives with ketone functionalities exhibit greater susceptibility to nucleophilic attacks.

Properties

CAS No.

656835-21-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

8-ethenyl-3,3,10-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-10-ol

InChI

InChI=1S/C14H22O3/c1-5-11-6-13(4,15)8-14(7-11)9-16-12(2,3)17-10-14/h5-6,15H,1,7-10H2,2-4H3

InChI Key

FMQKVTBSTPZJRL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CC(=CC(C2)(C)O)C=C)CO1)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Ketal Formation

A critical step involves the protection of a cyclohexenone intermediate to form the spiroketal. For example, ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate (2 ) reacts with neopentyl glycol in the presence of p-TsOH (acid catalyst) under reflux conditions. This yields ethyl 3,3,8,10,10-pentamethyl-1,5-dioxaspiro[5.5]undec-8-ene-9-carboxylate (9 ) via acid-catalyzed cyclization.

Reaction Conditions :

  • Reagents : Neopentyl glycol, p-TsOH
  • Solvent : Benzene
  • Temperature : Reflux (~80°C)
  • Yield : 58% (with unreacted starting material recovered)

This step establishes the spirocylic core, enabling subsequent functionalization.

Functionalization and Reduction

The carboxylic ester group in intermediate 9 is reduced to a primary alcohol, forming the hydroxyl-containing spirocyclic framework.

LiAlH₄ Reduction

Ethyl ester 9 undergoes reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield (3,3,8,10,10-pentamethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)methanol (5 ).

Reaction Conditions :

Parameter Value
Reagent LiAlH₄ (2.0 equiv)
Solvent THF
Temperature 65°C
Reaction Time 2.5 hours
Yield 96% (crude product)

This step introduces the hydroxyl group at the C-8 position, a critical site for further modifications.

Epoxidation and Ring-Opening Reactions

The spirocyclic alcohol (5 ) is functionalized via epoxidation to introduce a reactive epoxide intermediate.

Sharpless Asymmetric Epoxidation

Allylic alcohol 5 is epoxidized using titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) at −20°C to form the epoxy-alcohol (10 ). This step ensures stereochemical control, producing a mixture of diastereomers.

Reaction Conditions :

Parameter Value
Reagents Ti(OiPr)₄, TBHP
Solvent CH₂Cl₂
Temperature −20°C
Reaction Time 4.5 hours
Yield 88%

The stereochemistry of the epoxide is influenced by the reaction conditions and catalyst, which is critical for downstream applications.

Key Reagents and Reaction Optimization

Role of p-TsOH in Acid Catalysis

The use of p-TsOH in ketal formation (Step 1.1) ensures efficient cyclization by protonating the carbonyl oxygen, facilitating nucleophilic attack by the diol. This step is pivotal for forming the spirocyclic core with high regioselectivity.

Swern Oxidation for Aldehyde Formation

In some protocols, the epoxy-alcohol (10 ) is oxidized to an epoxy-aldehyde (6 ) using oxalyl chloride/DMSO in the presence of triethylamine (Swern oxidation). This step enables further condensation reactions.

Reaction Conditions :

Parameter Value
Reagents Oxalyl chloride, DMSO
Solvent CH₂Cl₂
Temperature −78°C → RT
Yield 94%

Purification and Isolation

Crude intermediates are purified using standard chromatographic techniques:

Column Chromatography

  • Stationary Phase : Silica gel (SiO₂)
  • Eluent : Hexane/EtOAc gradients (e.g., 10–35% EtOAc/hexane)
  • Recovery : High-purity product (>95% purity)

Salt Formation for Stability

Final products, such as the hydrochloride salt of the target compound, are isolated by acidification of the reaction mixture (e.g., HCl) to enhance stability and solubility.

Comparative Analysis of Synthetic Routes

Route Steps Key Reagents Yield Advantages Challenges
Core Spirocyclic + LiAlH₄ 3 p-TsOH, LiAlH₄ 58–96% High regioselectivity, scalable Moderate yields in ketal step
Epoxidation + Swern 5 Ti(OiPr)₄, TBHP, DMSO 88–94% Stereochemical control, versatile Sensitive reaction conditions
One-Pot Reduction 2 Zn/AcOH, H₂O N/A Simplified steps, cost-effective Limited data on stereochemistry

Chemical Reactions Analysis

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares the target compound with structurally related spirocyclic derivatives:

Compound Name (IUPAC) Molecular Formula Molar Mass (g/mol) Key Substituents Ring System Key Functional Groups
10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol (Target) C₁₃H₂₀O₃* 224.29* Ethenyl, 3× methyl, -OH 2,4-dioxaspiro[5.5] Hydroxyl, alkene
10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol C₁₃H₂₂O₃ 226.31 Ethylidene, 2× methyl, -OH 2,4-dioxaspiro[5.5] Hydroxyl, alkene
3-Ethyl-8,11(or 9,11)-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene C₁₃H₂₂O₂ 210.32 Ethyl, 2× methyl 2,4-dioxaspiro[5.5] Ether, alkene
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene C₉H₁₅NO₃ 185.22 Methoxy, aza group 1,4-dioxa-8-azaspiro[4.6] Ether, amine

*Calculated based on structural analysis; experimental data unavailable.

Key Observations:

This may enhance solubility in polar solvents and bioavailability. Ethenyl vs. Ethylidene: The ethenyl group (CH₂=CH-) in the target compound introduces greater steric demand and reactivity (e.g., susceptibility to addition reactions) compared to the ethylidene (CH₂CH₂) group in .

Ring System Variations :

  • The spiro[5.5] system in the target compound and analogs provides a rigid bicyclic framework, while the spiro[4.6] system in alters ring puckering dynamics and molecular volume .
  • The aza group in introduces basicity and hydrogen-bonding versatility absent in oxygen-only analogs.

Physicochemical Properties :

  • Solubility : The hydroxyl group in the target compound likely improves water solubility compared to (ether-only) but reduces it relative to (aza group).
  • Reactivity : The ethenyl and hydroxyl groups make the target compound more reactive toward electrophilic addition and oxidation than methyl/ethyl-substituted analogs.

Conformational Analysis

The Cremer-Pople puckering parameters quantify deviations from planarity in cyclic systems. For spiro[5.5] compounds like the target, puckering amplitudes (e.g., $q2$, $q3$) influence:

  • Thermodynamic stability : Increased puckering may reduce strain energy.
  • Biological activity : Conformational flexibility affects binding to enzymes or receptors.

Biological Activity

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 656835-20-0
Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
LogP 2.4129
PSA (Polar Surface Area) 38.69

Synthesis

The synthesis of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol generally involves multiple steps. The initial phase focuses on constructing the spirocyclic core, followed by the introduction of ethenyl and hydroxyl groups. Reaction conditions such as temperature and pressure are critical for optimizing yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol exhibit significant antimicrobial activity. For instance, studies on related spirocyclic compounds have shown effectiveness against various pathogens, including Staphylococcus aureus. The mechanism often involves the inhibition of quorum sensing pathways that regulate virulence factors in bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. These interactions can disrupt cellular processes such as biofilm formation and toxin production. For example, analogues of ambuic acid have been shown to inhibit the agr quorum sensing system in S. aureus, leading to reduced virulence .

Case Studies

  • Inhibition of Staphylococcal Virulence
    • A study demonstrated that analogues of ambuic acid effectively inhibited the agr system in S. aureus, with IC50 values below 10 µM for several compounds. This suggests that similar mechanisms may be applicable to 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol .
  • Antifungal Activity
    • In vitro tests have shown that spirocyclic compounds can inhibit fungal growth by disrupting cell wall synthesis and function. The specific effects of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol on fungal species remain an area for further investigation.

Applications

The unique structure of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol makes it a valuable candidate for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial agent positions it as a candidate for new antibiotic therapies.
  • Chemical Research : As a building block in organic synthesis, it facilitates the development of more complex molecules.

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